Carboplatin Impurity 1
Description
Properties
CAS No. |
903630-03-5 |
|---|---|
Molecular Formula |
C6H14N2O5Pt |
Molecular Weight |
389.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Platinate(1-), diammine[1,1-cyclobutanedicarboxylato(2-)-κO]hydroxy-, (SP-4-3)- |
Origin of Product |
United States |
Mechanistic Elucidation of Carboplatin Impurity 1 Formation Pathways
Impurity Genesis during Carboplatin (B1684641) Synthesis
The formation of Carboplatin Impurity 1 during the manufacturing process is a complex issue, influenced by a variety of factors ranging from the stoichiometry of the reactants to the specific conditions of the reaction environment.
By-product Formation from Incomplete Reactions
The synthesis of carboplatin typically involves the reaction of cisplatin (B142131) with a salt of 1,1-cyclobutanedicarboxylic acid. If this reaction does not proceed to completion, unreacted starting materials will remain in the reaction mixture. Specifically, residual cisplatin is a primary contributor to the presence of what is often designated as this compound. The incomplete conversion of cisplatin to carboplatin can be a significant source of this impurity, highlighting the critical need for optimized reaction kinetics to drive the synthesis to completion.
Side Reaction Pathways and Related Substance Generation
During the synthesis of carboplatin, side reactions can occur, leading to the formation of various impurities. One such pathway involves competing ligand interactions. For instance, if ammonia (B1221849) is used in the reaction, it can compete with the cyclobutane-1,1-dicarboxylate (B1232482) ligand to coordinate with the platinum center, potentially forming tetraammineplatinum(II) complexes. Furthermore, exposure to oxygen during the synthesis process can promote the oxidation of the platinum(II) center to platinum(IV), generating inert species that are resistant to further reaction and can be considered impurities.
Another identified impurity that can be formed is a complex between carboplatin and free 1,1-cyclobutanedicarboxylic acid, linked through hydrogen bonding. epo.org While structurally distinct from a simple degradation or precursor-related impurity, its presence alters the purity profile of the drug substance.
Residual Starting Materials and Reagents as Impurity Precursors
The most direct precursor to this compound during synthesis is the starting material, cisplatin. If suboptimal molar ratios of the reactants are used, such as an excess of cisplatin or an insufficient amount of 1,1-cyclobutanedicarboxylic acid, the unreacted cisplatin will persist as an impurity in the final product. Therefore, precise control over the stoichiometry of the reaction is a critical parameter in minimizing the level of this impurity. Other reagents used in the synthesis, if not of high purity, can also introduce unwanted substances into the reaction mixture.
Influence of Reaction Parameters on Impurity Profile
The formation of impurities during carboplatin synthesis is highly dependent on the reaction parameters. Optimization of these parameters is a key strategy to minimize the generation of unwanted by-products, including this compound.
| Reaction Parameter | Influence on Impurity Formation |
| Temperature | Elevated temperatures can increase the rate of side reactions and degradation of intermediates. Conversely, some syntheses require heating to proceed at a reasonable rate. For example, one patented method involves heating to 50-60 °C. synzeal.com |
| pH | The pH of the reaction medium can influence the stability of the reactants and the product, as well as the prevalence of side reactions. Maintaining an optimal pH is crucial for maximizing the yield of carboplatin and minimizing impurity formation. |
| Reaction Time | Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in higher levels of residual cisplatin. Conversely, excessively long reaction times may increase the formation of degradation products. |
| Purity of Reagents | The use of high-purity starting materials and reagents is fundamental to preventing the introduction of extraneous impurities into the final product. |
Degradation-Induced Formation of this compound
Carboplatin is susceptible to degradation under certain conditions, which can lead to the formation of this compound. This is a significant concern during storage and handling of the drug substance and its formulated products.
Hydrolytic Degradation Pathways
Carboplatin can undergo hydrolysis, particularly in aqueous solutions and under acidic conditions (e.g., pH < 4), which can lead to the formation of cisplatin. This degradation pathway involves a biphasic mechanism that begins with a ring-opening process of the cyclobutane-1,1-dicarboxylate ligand, followed by the loss of this ligand. researchgate.net The resulting aqua-species is structurally equivalent to activated cisplatin.
The rate of this hydrolytic degradation is influenced by several factors, including pH and temperature. Studies have shown that the decomposition of carboplatin is significantly slower than that of cisplatin, which contributes to its improved stability profile. syr.edu However, under acidic conditions, the hydrolysis is more pronounced. For instance, a validated method to generate cisplatin from carboplatin involves refluxing in 2N hydrochloric acid at 60°C for 30 minutes.
Computational studies have explored the energetics of this hydrolysis, revealing an activation barrier of approximately 21 kcal/mol for the decomposition of carboplatin under acidic conditions. nih.gov These studies also highlight the role of water molecules in facilitating the ring-opening reaction. nih.gov
Forced degradation studies are instrumental in understanding the stability of carboplatin and the formation of its degradation products. The table below summarizes findings from such a study. asianpubs.org
| Stress Condition | Reagent/Parameter | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1N HCl | - | Degradation observed |
| Base Hydrolysis | 0.1N NaOH | - | Degradation observed |
| Oxidative Degradation | 10% v/v H₂O₂ | - | Degradation observed |
| Thermal Degradation | 80 °C | 2 days | 10% degradation |
| Photolytic Degradation | White fluorescent light (1.2 million lux) | 10 days | 7.0% degradation |
It is evident that carboplatin is susceptible to degradation under various stress conditions, with acidic and basic environments being particularly detrimental. The identification of the degradation products, including this compound, is crucial for ensuring the quality and safety of carboplatin formulations.
Oxidative Degradation Mechanisms
The oxidation of carboplatin can lead to the formation of various degradation products, potentially altering the oxidation state of the platinum center from Pt(II) to Pt(IV). rsc.org This process can be induced by exposure to atmospheric oxygen or more potent oxidizing agents. Forced degradation studies, a standard practice in pharmaceutical stability testing, utilize agents like hydrogen peroxide (H₂O₂) to simulate and accelerate oxidative stress.
In a typical forced degradation protocol, a stock solution of carboplatin is treated with hydrogen peroxide (e.g., 3-20% H₂O₂) and heated (e.g., at 60°C for 30 minutes) to promote oxidation. ucm.es Analysis of the stressed samples by high-performance liquid chromatography (HPLC) reveals the formation of new peaks corresponding to degradation products, which are chromatographically resolved from the parent carboplatin peak. ucm.es While these studies confirm the susceptibility of carboplatin to oxidation, the precise structures of all resulting oxidized species are not always fully characterized. The process may involve the formation of Pt(IV) prodrugs through oxidative halogenation or the generation of other oxidized organic fragments. rsc.org
| Oxidizing Agent | Concentration | Temperature | Duration | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 20% | 60°C | 30 minutes | |
| Hydrogen Peroxide (H₂O₂) | 3% | Not specified | Not specified | ucm.es |
| Iodobenzene dichloride | Not specified | Not specified | Not specified | rsc.org |
Photolytic Degradation Processes
Carboplatin solutions are known to be sensitive to light, and exposure can initiate degradation pathways leading to various photoproducts. tau.ac.il Studies involving exposure to both solar irradiation and specific UV wavelengths have demonstrated significant degradation. tau.ac.ilresearchgate.net
Research has shown that the degradation of carboplatin under solar irradiation follows first-order kinetics. tau.ac.il A proposed primary step in this process is the photo-induced loss of an ammonia (NH₃) group, which generates a reactive intermediate, [CPT – NH₃]⁺. tau.ac.ilresearchgate.net This intermediate is subsequently attacked by nucleophiles present in the solution, such as water, to form a more stable degradation product, which has been designated CPT4 in some studies. tau.ac.il This initial photoproduct can then serve as a precursor for a cascade of further degradation reactions, leading to the formation of at least six other degradation products (designated CPT1, CPT5, CPT6, CPT7, CPT8, and CPT9), especially when other nucleophiles are present in the medium. tau.ac.ilresearchgate.net These subsequent products often retain the core six-membered ring structure of the platinum complex. tau.ac.il
Thermal Degradation Kinetics and Products
The stability of carboplatin is significantly influenced by temperature. While aqueous solutions show good stability at body temperature (37°C), degradation becomes notable at elevated temperatures. nih.gov Studies have confirmed that carboplatin solutions degrade when heated to 60°C. nih.gov
The kinetics of thermal degradation have been investigated by studying the reaction in aqueous solutions at temperatures ranging from 43°C to 70°C. researchgate.net Using the data from these elevated temperatures, Arrhenius plots can be constructed to extrapolate reaction rates to standard storage and use temperatures. researchgate.net Forced degradation studies often employ heating at temperatures like 60°C or higher to accelerate the decomposition process and identify potential degradants. ucm.es For example, one study subjected a carboplatin solution to dry heat at 105°C for one hour to assess its stability under extreme thermal stress. The products of thermal degradation typically result from the hydrolysis of the dicarboxylate ligand, a process that is significantly slower than for cisplatin but accelerated by heat.
| Temperature | Observation | Reference |
|---|---|---|
| 37°C | Stable over 14 days | nih.gov |
| 60°C | Degradation observed | ucm.esnih.gov |
| 43-70°C | Used to study degradation kinetics via Arrhenius plots | researchgate.net |
| 105°C | Used for forced dry heat degradation studies |
Interaction with Environmental Factors and Container Closure Systems
The stability of carboplatin and the formation of impurities are highly dependent on its immediate chemical environment and its contact with packaging materials.
Environmental Factors: The chemical environment, including pH and the presence of specific ions, plays a critical role. In acidic solutions with a pH below 4, carboplatin can undergo hydrolysis that reverts it to cisplatin. Computational studies support this, showing a lower activation energy barrier for decomposition under acidic conditions. nih.govresearchgate.net The presence of chloride ions, such as in 0.9% sodium chloride solutions, significantly accelerates the degradation of carboplatin via nucleophilic substitution of the dicarboxylate ligand, forming cisplatin. gabi-journal.net Consequently, carboplatin is considerably more stable in 5% glucose solution. researchgate.netgabi-journal.net
Container Closure Systems: A critical and well-documented interaction is that of carboplatin with aluminum. Contact with any equipment containing aluminum parts, such as needles, syringes, or intravenous sets, can cause the formation of a black precipitate and a corresponding loss of drug potency. pfizer.comgeneesmiddeleninformatiebank.nlhpra.iemedsafe.govt.nz Therefore, the use of aluminum-containing components is strictly avoided during the preparation and administration of carboplatin. geneesmiddeleninformatiebank.nl Standard packaging for carboplatin injection involves Type I amber glass vials, which protect the solution from light, and elastomeric stoppers, such as grey chlorobutyl rubber. geneesmiddeleninformatiebank.nl While these materials are selected for their inertness, the potential for leachables from plastic or rubber components to act as a source of formulation-related impurities is a recognized consideration in pharmaceutical manufacturing.
Self-Assembly and Complexation Phenomena Leading to Related Substances
Beyond simple degradation, carboplatin can participate in more complex molecular interactions, such as self-assembly and complexation, which lead to the formation of supramolecular structures or "related substances."
Studies using ¹H NMR spectroscopy have revealed that carboplatin can self-associate in aqueous solutions, particularly at clinically relevant concentrations. semanticscholar.org At a concentration of 27 mM, it is estimated that over 80% of carboplatin exists in a dimeric form. semanticscholar.org This self-association is a reversible equilibrium, and the formation of these dimers is believed to contribute to the kinetic stability of carboplatin in infusion solutions by sequestering the monomeric form, which is more susceptible to hydrolysis. semanticscholar.org The association constant (K) for this dimerization has been calculated to be approximately 391 M⁻¹. semanticscholar.org
Carboplatin can also form host-guest complexes with various large molecules (macromolecules). researchgate.netacs.org For instance, it has been shown to form stable 1:1 complexes with supramolecular hosts like p-4-sulfocalix[n]arenes and cyclodextrins. nih.govacs.org These complexes are stabilized primarily by hydrogen bond interactions rather than full inclusion of the drug into the host's cavity. nih.gov The formation of such complexes can be leveraged to create nanoparticle drug delivery systems, for example, through the self-assembly of carboplatin-gelatin conjugates or porphyrin-carboplatin prodrugs. nih.govnih.govresearchgate.net
| Phenomenon | Interacting Species | Key Finding | Reference |
|---|---|---|---|
| Self-Association | Carboplatin-Carboplatin | Forms dimers in solution (K ≈ 391 M⁻¹) | semanticscholar.org |
| Host-Guest Complexation | p-4-sulfocalix[n]arenes | Forms stable 1:1 complexes | researchgate.netacs.orgnih.govacs.org |
| Nanoparticle Formation | Gelatin | Self-assembly into drug-loaded nanoparticles | nih.govresearchgate.netistinye.edu.tr |
| Nanoparticle Formation | Porphyrin-conjugates | Self-assembly via host-guest interactions | nih.gov |
Comparative Analysis of Impurity Formation across Platinum Analogs
The impurity profile and degradation pathways of carboplatin are best understood in comparison to other clinically approved platinum drugs, namely cisplatin and oxaliplatin (B1677828). The differences are rooted in their distinct chemical structures.
Carboplatin vs. Cisplatin: The primary structural difference is the leaving group: a stable, bidentate cyclobutane-dicarboxylate in carboplatin versus two labile chloride ions in cisplatin. scielo.br This makes carboplatin significantly less reactive. nih.gov The rate-limiting step for activation of both drugs is hydrolysis (aquation), where water molecules replace the leaving groups. The hydrolysis of carboplatin is much slower than that of cisplatin, which accounts for its different stability profile and reduced nephrotoxicity. nih.govpensoft.net However, both drugs ultimately form the same reactive diaquated species, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, which is responsible for forming DNA adducts. pensoft.net The most common impurity pathway for carboplatin in chloride-containing solutions is its conversion back to cisplatin. gabi-journal.net
Carboplatin vs. Oxaliplatin: Like carboplatin, oxaliplatin has a stable dicarboxylate leaving group (oxalate) and is more resistant to hydrolysis than cisplatin. alliedacademies.org The key difference lies in the non-leaving "carrier" ligand: oxaliplatin has a bulky trans-1,2-diaminocyclohexane (DACH) ring, whereas carboplatin has two ammine ligands. nih.gov This structural disparity means that while both drugs form crosslinks on DNA, the resulting adducts are sterically different. doctorlib.org The bulkier DACH-Pt-DNA adducts formed by oxaliplatin are processed differently by cellular machinery, which is believed to be the reason for oxaliplatin's activity in some cisplatin- and carboplatin-resistant tumors and its distinct neurotoxic profile. nih.govbiorxiv.org
| Property | Cisplatin | Carboplatin | Oxaliplatin | Reference |
|---|---|---|---|---|
| Leaving Group | Two Chloride ions | Cyclobutane-dicarboxylate | Oxalate | scielo.bralliedacademies.org |
| Carrier Ligand | Two Ammine groups | Two Ammine groups | Diaminocyclohexane (DACH) | nih.gov |
| Hydrolysis Rate | Fast | Slow | Slow | nih.govpensoft.net |
| Reactivity | High | Low | Low | nih.gov |
| Primary Degradation in NaCl | - | Forms Cisplatin | Degradation enhanced | gabi-journal.net |
| DNA Adduct Structure | cis-diammine adduct | cis-diammine adduct | Bulky DACH adduct | nih.govdoctorlib.org |
Advanced Analytical Methodologies for Characterization and Quantification of Carboplatin Impurity 1
Chromatographic Separation Techniques
Chromatography remains the cornerstone for separating and quantifying impurities in pharmaceutical substances. The subtle structural differences between Carboplatin (B1684641) and its impurities necessitate the development of highly specific and sensitive chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Carboplatin and its impurities. asianpubs.orgresearchgate.net The development of a stability-indicating HPLC method is critical to separate Carboplatin Impurity 1 from the parent drug and other related substances.
A typical Reverse-Phase HPLC (RP-HPLC) method involves an isocratic elution on a C18 or a specialized column like an Inertsil amino column (250 mm × 4.6 mm, 5 µm). asianpubs.orgakjournals.com The mobile phase often consists of a simple mixture of water and a suitable organic modifier like acetonitrile. asianpubs.org Detection is commonly performed using a UV detector at a wavelength around 230 nm. asianpubs.orgakjournals.com Some methods may employ ion-pair reagents, such as tetrabutylammonium (B224687) hydrogen sulfate, to improve the retention and resolution of polar analytes like Carboplatin and its impurities on a C18 column. akjournals.com
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. This process confirms that the analytical method is suitable for its intended purpose of quantifying this compound. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are conducted to demonstrate the method's specificity and stability-indicating nature. asianpubs.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Carboplatin Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil Amino, 250 mm x 4.6 mm, 5 µm asianpubs.org |
| Mobile Phase | Acetonitrile and Water (Isocratic) asianpubs.org |
| Flow Rate | 2.0 mL/min asianpubs.org |
| Detection | UV at 230 nm asianpubs.org |
| Temperature | Ambient asianpubs.org |
Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, sensitivity, and faster analysis times. These advantages are particularly beneficial for resolving closely related impurities. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates a system capable of handling higher backpressures.
In the context of Carboplatin, UPLC can be employed for forced degradation studies to rapidly assess the stability of the drug under various stress conditions, such as oxidation with hydrogen peroxide or degradation under acidic or alkaline environments. The enhanced resolution of UPLC allows for a more detailed impurity profile, ensuring that even trace-level impurities are detected and quantified accurately.
Gas Chromatography (GC) for Volatile Impurities
While Carboplatin and its primary degradation products are non-volatile platinum complexes, Gas Chromatography (GC) can be relevant for the analysis of potential volatile impurities that may originate from starting materials or solvents used in the synthesis process. Furthermore, certain degradation pathways under specific conditions, such as oxidation, could potentially generate volatile organic compounds like formaldehyde, which can be identified using GC coupled with mass spectrometry (GC-MS).
Capillary Electrophoresis (CE) for Impurity Resolution
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of charged species like platinum-based drugs and their impurities. ptfarm.plnih.gov CE separates analytes based on their charge-to-size ratio in an electric field. ptfarm.pl Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), can be utilized. ptfarm.pl
CE has been successfully applied to study the interaction of Carboplatin with biomolecules and to separate it from its analogues and potential impurities. nih.govunivie.ac.at The technique's ability to achieve complete separation of cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) in under 10 minutes highlights its potential for rapid purity analysis. hug.ch Its high selectivity makes it a valuable tool for resolving complex mixtures of related substances in pharmaceutical formulations. ptfarm.pl
Orthogonal Chromatographic Approaches for Comprehensive Profiling
For a comprehensive impurity profile, relying on a single chromatographic method may not be sufficient. Orthogonal chromatographic approaches, which employ two different separation mechanisms, are increasingly used. For instance, a Reverse-Phase Liquid Chromatography (RPLC) method can be complemented with a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC is particularly effective for separating polar impurities that are poorly retained in RPLC. This dual-methodology approach provides a more complete picture of the impurity landscape, ensuring that no significant impurity goes undetected. Another advanced technique is two-dimensional liquid chromatography (2D-LC), which can be used to transfer a peak of interest from a non-MS compatible HPLC method to a mass spectrometer for identification.
Spectroscopic and Spectrometric Elucidation Techniques
While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for the structural elucidation of unknown impurities.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying degradation products. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions, providing crucial molecular weight information. By analyzing the isotopic cluster of peaks characteristic of platinum, researchers can confirm the presence of a platinum-containing compound. Collision-induced dissociation (CID) mass spectra can then be used to fragment the impurity, providing structural clues based on the observed fragment ions.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure determination. Techniques like ¹H NMR, ¹³C NMR, and specialized experiments such as [¹H,¹⁵N] HSQC can provide detailed information about the chemical environment of the atoms within the molecule. acs.orgsyr.educhemicalbook.com For instance, ¹H NMR can reveal the presence and connectivity of protons in the cyclobutane (B1203170) ring, while ¹⁵N NMR can probe the ammine ligands attached to the platinum center. acs.orgchemicalbook.com Solid-state NMR has also been used to study the coordination of the carboxylate oxygen atoms to the platinum center in Carboplatin. researchgate.net
Infrared (IR) spectroscopy can provide information about the functional groups present in the impurity. For example, the presence or absence of characteristic N-H and Pt-Cl stretches can help differentiate between Carboplatin and its potential impurity, Cisplatin.
By combining these advanced analytical methodologies, a complete and accurate profile of this compound can be established, ensuring the quality and consistency of Carboplatin drug products.
Mass Spectrometry (MS) for Structural Identification
Mass spectrometry is a cornerstone technique for the structural elucidation of pharmaceutical impurities due to its high sensitivity and specificity. For platinum-based complexes like this compound, various MS methods are employed.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and non-volatile molecules like platinum coordination complexes. chempap.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it highly suitable for determining the molecular weight of impurities. wiley.com In the analysis of Carboplatin and its degradation products, ESI-MS, often coupled with liquid chromatography (LC-MS), is used to separate and identify impurities in injection samples. nih.gov
For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight. Given its chemical formula C₆H₁₄N₂O₅Pt, the monoisotopic mass can be calculated. The platinum isotopic pattern, with its characteristic distribution (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.), would provide a definitive signature for the presence of a platinum-containing compound. chempap.org
Table 1: Expected ESI-MS Data for this compound
| Parameter | Expected Value/Observation |
| Ionization Mode | Negative Ion Mode |
| Expected [M-H]⁻ | ~388.0 m/z |
| Isotopic Pattern | Characteristic platinum cluster |
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation, providing information about the connectivity of atoms within a molecule through controlled fragmentation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
While specific MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known fragmentation of Carboplatin and similar platinum complexes. acs.org Key fragmentation patterns would likely involve the loss of neutral ligands such as ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂). The cleavage of the monodentate dicarboxylate ligand would also be a characteristic fragmentation.
Table 2: Predicted MS/MS Fragmentation of this compound ([C₆H₁₃N₂O₅Pt]⁻)
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
| ~388.0 | [M-H-NH₃]⁻ | NH₃ (17 Da) |
| ~388.0 | [M-H-H₂O]⁻ | H₂O (18 Da) |
| ~388.0 | [M-H-CO₂]⁻ | CO₂ (44 Da) |
| ~388.0 | [M-H-C₆H₈O₄]⁻ | C₆H₈O₄ (144 Da) |
Inductively coupled plasma mass spectrometry (ICP-MS) is the standard method for the quantification of elemental impurities in pharmaceutical products, as mandated by guidelines such as ICH Q3D and USP <232>/<233>. analytik-jena.com This technique is not used for the structural identification of molecular impurities but is critical for quantifying the total platinum content or other trace elemental impurities that may be present from catalysts or manufacturing processes. nih.govhylapharm.com
The sample is typically digested using microwave-assisted methods to break down the organic matrix, and the resulting solution is introduced into the high-temperature argon plasma of the ICP-MS. nih.govat-spectrosc.com The atoms are ionized and then detected by the mass spectrometer. ICP-MS offers extremely low detection limits, allowing for the precise quantification of platinum and other elements at levels relevant to pharmaceutical safety. hylapharm.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical structure and environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, ¹H NMR would be used to confirm the presence and structure of the cyclobutane-1,1-dicarboxylate (B1232482) ligand and the ammine ligands.
The spectrum of Carboplatin itself shows characteristic signals for the protons of the cyclobutane ring. nih.govresearchgate.net For Impurity 1, the asymmetry introduced by the monodentate coordination and the presence of the hydroxyl group would be expected to alter the chemical shifts and coupling patterns of these cyclobutane protons compared to the parent drug. The protons of the ammine (NH₃) ligands would also be observable, though they may appear as broad signals.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclobutane CH₂ | 2.0 - 3.0 | Multiplets | Shifted compared to Carboplatin due to structural asymmetry. |
| Ammine (NH₃) | 4.0 - 5.0 | Broad singlet | Chemical shift can be concentration and solvent dependent. |
| Hydroxyl (OH) | Variable | Broad singlet | Often exchanges with D₂O. |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, this technique would be crucial for confirming the integrity of the cyclobutane-1,1-dicarboxylate ligand.
The spectrum would show distinct signals for the different carbon atoms in the cyclobutane ring and the carboxylate groups. The quaternary carbon of the cyclobutane ring and the two carboxylate carbons would be particularly informative. Due to the change from bidentate to monodentate coordination, the two carboxylate carbons, which are equivalent in Carboplatin, would be expected to become inequivalent in Impurity 1, showing two distinct signals.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylate (C=O) | 175 - 185 | Two distinct signals expected due to inequivalence. |
| Quaternary Cyclobutane (C) | 50 - 60 | Shifted compared to Carboplatin. |
| Cyclobutane (CH₂) | 15 - 35 | Two signals expected due to asymmetry. |
¹H NMR Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. For this compound, which is a hydroxylated analogue of the parent compound, FT-IR provides a means to confirm its identity by comparing its spectrum to that of pure carboplatin.
The FT-IR spectrum of carboplatin exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.net Key vibrations include those from the amine (N-H), methylene (B1212753) (C-H), and carboxylate (C=O) groups. researchgate.net In contrast, the spectrum of this compound would be expected to show these peaks with an additional, significant band indicating the presence of a hydroxyl (-OH) group.
Detailed analysis of the expected spectral features is as follows:
O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, would be the most telling indicator of the hydroxyl group in this compound. This feature would be absent in the spectrum of pure carboplatin.
N-H Stretching: Similar to carboplatin, stretches from the ammine ligands are expected, typically around 3300 cm⁻¹.
C-H Stretching: Vibrations from the methylene groups of the cyclobutane ring would appear in the 2900-2995 cm⁻¹ range. researchgate.net
C=O Stretching: Strong absorption bands from the carboxylate group are prominent in carboplatin, typically observed as strong bands around 1600 cm⁻¹. researchgate.net Similar peaks would be present for the impurity.
Platinum-Ligand Vibrations: The low-frequency region of the spectrum (below 600 cm⁻¹) contains vibrations associated with the platinum-oxygen and platinum-nitrogen bonds, which are crucial for confirming the coordination environment of the platinum center. researchgate.net
Table 1: Expected FT-IR Absorption Bands for this compound vs. Carboplatin
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Carboplatin |
| Hydroxyl (O-H) Stretch | 3200-3600 (Broad) | Absent |
| Amine (N-H) Stretch | ~3300 | ~3300 |
| Methylene (C-H) Stretch | 2900-2995 | 2900-2995 |
| Carboxylate (C=O) Stretch | ~1600 | ~1600 |
| Platinum-Ligand Vibrations | <600 | <600 |
UV-Visible Spectroscopy in Impurity Detection and Quantification
UV-Visible spectroscopy is a widely used analytical method for the quantitative analysis of pharmaceutical compounds, including platinum-based drugs. researchgate.net While often used in conjunction with a separation technique like high-performance liquid chromatography (HPLC-UV), direct UV-Vis spectrophotometry can also be applied.
Carboplatin and its impurities, while lacking strong chromophores in the visible region, do exhibit absorbance in the UV range. The quantification of this compound relies on measuring its absorbance at a specific wavelength (λmax) where it shows significant absorption and where interference from carboplatin and other components is minimal. The method's utility is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of this compound of known concentrations. The concentration of the impurity in a test sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Forced degradation studies, monitored by HPLC-UV, are often performed to ensure that the analytical method can effectively separate and quantify the impurity from degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Table 2: Illustrative UV-Vis Spectroscopic Data for Quantification of this compound
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~230 nm |
| Solvent/Mobile Phase | Acetonitrile/Water Mixture |
| Linear Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
X-Ray Powder Diffraction (XRPD) for Crystalline Phase Characterization
X-Ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials. It is essential in pharmaceutical development for identifying the specific solid-state form (polymorph) of an API and for detecting crystalline impurities. ijsrtjournal.com The XRPD pattern is unique to a specific crystalline compound, acting as a "fingerprint."
The presence of this compound in the carboplatin API can alter the bulk crystalline properties of the drug substance. XRPD analysis can differentiate between the diffraction pattern of pure carboplatin and that of carboplatin containing the impurity. Pure carboplatin exhibits a characteristic diffraction peak at a 2θ angle of approximately 11.55° ± 0.2°. epo.org The presence of a crystalline impurity like this compound would result in the appearance of additional, unique diffraction peaks not present in the pattern of the pure API. Conversely, a carboplatin complex formed with another molecule may be characterized by the absence of the main carboplatin peak and the appearance of a new set of characteristic peaks. epo.org
Quality control methods can be established that set limits on the presence of impurity-specific peaks or changes in the relative intensities of the API's peaks. This allows for the control of crystalline impurities to levels as low as 1%. rsc.org
Table 3: Hypothetical XRPD Characteristic Peaks for Carboplatin and a Crystalline Impurity
| Compound | Characteristic Diffraction Peaks (2θ Angle) |
| Pure Carboplatin | 11.55°, 14.80°, 19.20°, 24.50° |
| Carboplatin containing Impurity 1 | 11.55°, 13.10° , 14.80°, 17.50° , 19.20°, 24.50° |
*Illustrative peaks corresponding to the crystalline impurity.
Validation Parameters for Analytical Methods for Impurities
To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be validated according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters are discussed below.
Specificity and Selectivity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (carboplatin), other impurities, degradation products, and matrix components. europa.eu Selectivity is often used interchangeably and refers to the method's ability to differentiate and quantify the analyte from these other components. echemi.comresearchgate.net
For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from the peak for carboplatin and any other potential impurities. This is typically achieved by:
Spiking Studies: A sample of the drug substance or product is spiked with known amounts of impurities, including this compound. The resulting chromatogram must show baseline separation between all components. globalresearchonline.net
Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, heat, light) to generate degradation products. The method must be able to separate the impurity peak from any degradant peaks. scispace.com
Peak Purity Analysis: Using a photodiode array (PDA) or mass spectrometric detector, the peak corresponding to this compound is analyzed to confirm it is spectrally pure and not co-eluting with another compound. waters.com
Linearity and Range
Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. waters.comchromatographyonline.com
For impurity quantification, the range is typically established from the Limit of Quantitation (LOQ) to 120% of the specified limit for that impurity. gmpsop.comgmpinsiders.com Linearity is determined by preparing a series of at least five standard solutions of this compound at different concentrations across the desired range. The response (e.g., peak area in HPLC) is plotted against concentration, and the data are analyzed using linear regression.
Table 4: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 (LOQ) | 5,120 |
| 1.0 | 10,150 |
| 2.0 | 20,350 |
| 3.0 | 30,400 |
| 4.0 (120% of Spec) | 40,800 |
| Linear Regression Results | |
| Slope | 10,100 |
| Y-Intercept | 105 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy and Precision
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. europa.eu For impurity analysis, accuracy is determined by spiking a sample matrix with known amounts of this compound at different concentration levels (typically three levels within the range, with three replicates at each level). europa.eu The results are expressed as the percent recovery of the known amount added. chromatographyonline.com
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is a measure of the method's variability and is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision obtained over a short interval of time by the same analyst using the same equipment. wjarr.com
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com
Reproducibility: Assesses the precision between different laboratories (inter-laboratory studies).
Table 5: Illustrative Accuracy and Precision Data for this compound
| Parameter | Level 1 (80%) | Level 2 (100%) | Level 3 (120%) |
| Accuracy (% Recovery) | |||
| Mean Recovery | 99.5% | 100.2% | 99.8% |
| Acceptance Criteria | 90.0% - 110.0% | 90.0% - 110.0% | 90.0% - 110.0% |
| Precision (% RSD) | |||
| Repeatability | 1.2% | 0.9% | 0.8% |
| Intermediate Precision | 1.8% | 1.5% | 1.3% |
| Acceptance Criteria | ≤ 5.0% | ≤ 5.0% | ≤ 5.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ijbpas.com These parameters are crucial for ensuring that even trace amounts of this compound can be effectively controlled.
The determination of LOD and LOQ is typically performed using one of several ICH-recommended methods:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the impurity to the background noise. An LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the blank or the residual standard deviation of a regression line (σ) and the slope of the calibration curve (S). The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
While specific, validated LOD and LOQ values for this compound (CAS 903630-03-5) are not widely published in peer-reviewed literature, values can be inferred from method validation studies for Carboplatin and its other related substances, such as Cisplatin (Carboplatin Impurity A). For instance, sensitive HPLC-MS/MS methods developed for platinum-based compounds in various matrices have demonstrated LODs in the range of 0.013 to 0.1 µg/L and LOQs from 0.027 to 0.4 µg/L. mdpi.combrieflands.com A capillary zone electrophoresis method reported an LOD for Carboplatin of 2.5 µg/mL and an LOQ of 7.4 µg/mL. electrochemsci.org
A typical HPLC-UV method for related substances in a Carboplatin drug substance might aim for an LOQ at or below the reporting threshold, often 0.05% with respect to the API concentration.
Table 1: Example LOD and LOQ Parameters for a Hypothetical HPLC Method
| Parameter | Method of Determination | Typical Value (as % of Test Concentration) | Typical Value (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.015% | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.05% | 0.50 µg/mL |
Note: This table is illustrative, based on typical requirements for pharmaceutical impurity testing. Actual values would be established during method validation.
Robustness and System Suitability
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For an HPLC method quantifying this compound, robustness studies would involve systematically altering critical parameters to assess the impact on the results. asianpubs.org The method is considered robust if the results remain within acceptable criteria, typically measured by the relative standard deviation (%RSD) of the outcomes. xisdxjxsu.asia
Key parameters to evaluate for robustness include:
Mobile Phase Composition: Varying the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer by ±2% or more. asianpubs.org
Mobile Phase pH: Adjusting the pH of the aqueous buffer by ±0.2 units.
Column Temperature: Changing the column oven temperature by ±5°C. asianpubs.org
Flow Rate: Altering the flow rate by ±10%. asianpubs.org
Wavelength: Modifying the UV detector wavelength by ±2 nm. asianpubs.org
Table 2: Example Robustness Study Design and Acceptance Criteria
| Parameter Varied | Variation | Acceptance Criterion (%RSD of Peak Area) |
| Flow Rate | ± 0.1 mL/min | ≤ 5.0% |
| Column Temperature | ± 5 °C | ≤ 5.0% |
| Mobile Phase Organic Content | ± 2% | ≤ 5.0% |
| Mobile Phase pH | ± 0.2 units | ≤ 5.0% |
Note: This table provides an example of parameters tested during a robustness evaluation. The specific variations and acceptance criteria are method-dependent.
System Suitability
System suitability testing is an integral part of any analytical method and is performed before and often during the analysis of samples. researchgate.net Its purpose is to ensure that the chromatographic system is performing adequately for the analysis to be conducted. researchgate.net A system suitability solution, typically containing Carboplatin and a known amount of this compound (or a suitable proxy like Impurity A), is injected multiple times. The resulting chromatograms are evaluated against a set of predefined criteria.
Table 3: Typical System Suitability Test Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criterion |
| Tailing Factor (Asymmetry Factor) | Measures peak symmetry. | ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | ≥ 2000 |
| Resolution (Rs) | Measures the separation between the impurity peak and the main component peak. | ≥ 2.0 |
| Repeatability (%RSD) | Measures the precision of replicate injections of the standard solution. | ≤ 5.0% for the impurity at the quantitation limit |
Note: These criteria are standard in pharmaceutical analysis but may be adjusted based on the specific method and regulatory requirements. xisdxjxsu.asiaresearchgate.net
Kinetic and Thermodynamic Aspects of Carboplatin Impurity 1 Stability and Degradation
Forced Degradation Studies (Stress Testing) of Carboplatin (B1684641) and Impurity 1
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. researchgate.net By subjecting carboplatin and Carboplatin Impurity 1 to conditions more severe than accelerated stability testing, a comprehensive degradation profile can be established. sfpo.com These studies are instrumental in developing stability-indicating analytical methods. researchgate.netasianpubs.org
Under acidic conditions, carboplatin is known to undergo hydrolysis. This process can lead to the formation of various degradation products, including cisplatin (B142131), which is structurally related to this compound. researchgate.net Studies have shown that refluxing a stock solution of carboplatin with 2N hydrochloric acid at 60°C for 30 minutes induces significant degradation. Another study utilized 0.1N HCl to induce acidic hydrolysis. asianpubs.org The degradation pathway involves the protonation of the dicarboxylate ligand, leading to its cleavage and the formation of aquated platinum species which can subsequently react to form cisplatin. researchgate.netresearchgate.net Therefore, under acidic stress, an increase in the concentration of this compound is anticipated.
Table 1: Acidic Hydrolysis Stress Testing Conditions for Carboplatin
| Parameter | Condition 1 | Condition 2 |
| Acid | 2N Hydrochloric Acid | 0.1N Hydrochloric Acid |
| Temperature | 60°C | Room Temperature |
| Duration | 30 minutes | Not Specified |
| Observation | Degradation Observed | Degradation Observed |
| Reference | asianpubs.org |
In alkaline environments, carboplatin also demonstrates susceptibility to degradation. Treatment with a base such as 0.1N NaOH has been shown to cause degradation. asianpubs.org One study specified combining a stock solution of carboplatin with 2N hydrochloric acid and refluxing at 60°C for 30 minutes for alkali degradation; however, the use of hydrochloric acid in this context appears to be a typographical error in the source material and should likely be a strong base like sodium hydroxide (B78521). The alkaline-induced degradation mechanism involves nucleophilic attack by hydroxide ions on the platinum center, leading to the displacement of the cyclobutane-1,1-dicarboxylate (B1232482) ligand.
Table 2: Alkaline Hydrolysis Stress Testing Conditions for Carboplatin
| Parameter | Condition |
| Base | 0.1N Sodium Hydroxide |
| Temperature | Room Temperature |
| Duration | Not Specified |
| Observation | Degradation Observed |
| Reference | asianpubs.org |
Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of carboplatin. asianpubs.org A common method involves treating a carboplatin solution with 20% hydrogen peroxide at 60°C for 30 minutes. Another study employed a 10% v/v solution of hydrogen peroxide. asianpubs.org This oxidative stress can cleave the cyclobutane-1,1-dicarboxylate ligand, leading to the formation of cisplatin, which is synonymous with this compound. The platinum(II) center of carboplatin can also be oxidized to platinum(IV), generating inert species.
Table 3: Oxidative Stress Testing Conditions for Carboplatin
| Parameter | Condition 1 | Condition 2 |
| Oxidizing Agent | 20% Hydrogen Peroxide | 10% v/v Hydrogen Peroxide |
| Temperature | 60°C | Room Temperature |
| Duration | 30 minutes | Not Specified |
| Observation | Degradation Observed | Degradation Observed |
| Reference | asianpubs.org |
Thermal stress is applied to evaluate the stability of a drug substance at elevated temperatures. For carboplatin, thermal degradation has been observed when subjected to dry heat at 105°C for 1 hour. Another study reported approximately 10% degradation after heating at 80°C for 2 days. asianpubs.org These studies indicate that high temperatures can induce the degradation of carboplatin, potentially leading to an increase in impurities like this compound.
Table 4: Thermal Stress Testing Conditions for Carboplatin
| Parameter | Condition 1 | Condition 2 |
| Temperature | 105°C | 80°C |
| Duration | 1 hour | 2 days |
| Observation | Degradation Observed | ~10% Degradation |
| Reference | asianpubs.org |
Exposure to light can also be a source of degradation for photosensitive compounds. nih.gov Photostability studies are conducted to assess the impact of light on the drug substance. For carboplatin, exposure to white fluorescent light (1.2 million lux) and near UV fluorescent light (200 w/m²) for 10 days resulted in approximately 7.0% degradation. asianpubs.org Aqueous solutions of carboplatin are known to be unstable to light, with rapid changes observed in the UV spectrum upon irradiation at 313 and 254 nm. nih.gov
Table 5: Photolytic Stress Testing Conditions for Carboplatin
| Parameter | Condition |
| Light Source | White Fluorescent Light (1.2 million lux) & Near UV Fluorescent Light (200 w/m²) |
| Duration | 10 days |
| Observation | ~7.0% Degradation |
| Reference | asianpubs.org |
Thermal Stress Conditions
Accelerated and Long-Term Stability Protocols for Impurity Evaluation
Beyond forced degradation, long-term and accelerated stability studies are essential for determining the shelf-life and storage conditions of a drug product. geneesmiddeleninformatiebank.nl These studies are performed on at least three different batches in their final containers to ensure consistency. sfpo.com
Accelerated stability studies are typically conducted at elevated temperatures and humidity to speed up potential degradation. For carboplatin, such studies have been performed on commercial scale batches. geneesmiddeleninformatiebank.nl The data from these studies, in conjunction with long-term stability data under recommended storage conditions, are used to establish the retest period for the drug substance and the shelf-life for the drug product. geneesmiddeleninformatiebank.nl
Long-term stability studies for carboplatin have demonstrated that the drug substance is stable, with no significant changes observed in any parameters, justifying a retest period of 2 years when stored in appropriate packaging. geneesmiddeleninformatiebank.nl For the finished product, a shelf-life of 30 months has been accepted. geneesmiddeleninformatiebank.nl It has also been shown that reconstituted solutions of carboplatin in 0.9% sodium chloride are stable for up to 24 hours at 30°C. geneesmiddeleninformatiebank.nl However, refrigeration of the reconstituted solution is not recommended. geneesmiddeleninformatiebank.nl Another study found that at 4°C, carboplatin solutions were chemically stable for at least seven days, with nominal losses of ≤6%. nih.govresearchgate.net
The evaluation of impurities, including this compound, is a critical component of these stability protocols. The specifications for the drug product include limits for impurities that are present in the drug substance. geneesmiddeleninformatiebank.nl Validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to quantify these impurities throughout the stability studies. asianpubs.orggeneesmiddeleninformatiebank.nl
Influence of Environmental Factors on Impurity 1 Stability
The pH of a solution is a critical factor in the stability of carboplatin and its impurities. Carboplatin is known to be more stable than its predecessor, cisplatin, in aqueous solutions but remains susceptible to hydrolysis, especially under acidic conditions. This hydrolysis can lead to the formation of various degradation products, including impurities like cyclobutane-1,1-dicarboxylic acid (CBDCA) and potentially this compound.
Studies on carboplatin degradation have been conducted across a range of pH values. For instance, research involving phosphate (B84403) buffer solutions at pH 4, 6, and 8 demonstrated the influence of pH on the formation of degradation products. researchgate.net While specific data on the pH degradation profile of isolated this compound is limited, the stability of the parent drug, carboplatin, is known to be pH-dependent. mdpi.com The degradation of carboplatin in the presence of chloride ions, which can be influenced by pH, leads to the formation of cisplatin. gabi-journal.net Forced degradation studies often employ acidic and alkaline conditions to accelerate the formation of impurities. For example, treating a carboplatin stock solution with 2N hydrochloric acid and refluxing at 60°C is a method used to induce acid degradation. Similarly, alkaline degradation can be initiated under comparable conditions. The stability of carboplatin solutions is also affected by the buffer system used; for example, it reacts with components of the carbonate buffer system at pH 7.4. syr.edu
A validated method for generating Impurity 1 involves dissolving Carboplatin in 2N hydrochloric acid and refluxing at 60°C for 30 minutes, followed by neutralization. This indicates that acidic conditions followed by a pH shift play a role in its formation.
Table 1: Effect of pH on Carboplatin Degradation
| pH Condition | Observation | Reference |
|---|---|---|
| Acidic (e.g., pH < 4) | Carboplatin can revert to cisplatin through hydrolysis. | |
| pH 4, 6, 8 (Phosphate buffer) | Degradation of carboplatin and formation of various products observed. | researchgate.net |
| pH 7.4 (Carbonate buffer) | Carboplatin reacts with carbonate ions. | syr.edu |
This table is interactive. Click on the headers to sort.
Temperature is a significant catalyst for the degradation of carboplatin and the formation of its impurities. Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to a faster decline in the concentration of the active pharmaceutical ingredient and a corresponding increase in impurities.
Forced degradation studies frequently utilize elevated temperatures to simulate long-term storage in a shorter timeframe. For instance, carboplatin solutions have been subjected to dry heat at 105°C for one hour and heated in water at 60°C for one hour to study thermal degradation. Another study showed that carboplatin solutions were stable at 37°C but degraded at 60°C. nih.gov The loss of carboplatin in pre-filled syringes stored at 37°C was found to be 3.1% over 24 hours. researchgate.net In contrast, there was no significant loss when stored at 4°C for 5 days. researchgate.net The stability of carboplatin solutions for injection is often assessed at room temperature (around 25°C), with some studies indicating stability for extended periods when protected from light. gabi-journal.netnih.gov
The degradation of carboplatin has been shown to be exponential and dependent on the duration of storage at room temperature. researchgate.net The rate of degradation, and consequently the formation of impurities like Impurity 1, is expected to follow Arrhenius kinetics, where the rate constant increases exponentially with temperature.
Table 2: Temperature Effects on Carboplatin Stability
| Temperature | Condition | Observation | Reference |
|---|---|---|---|
| 4°C | Pre-filled syringes | No loss of carboplatin over 5 days. | researchgate.net |
| 20-25°C | Punctured vials and syringes | Physicochemically stable for 14 days. | gabi-journal.net |
| 37°C | Aqueous solution | Stable, but some degradation noted in other studies. | nih.gov |
| 37°C | Pre-filled syringes | 3.1% loss of carboplatin over 24 hours. | researchgate.net |
| 60°C | Aqueous solution | Degradation observed. | nih.gov |
| 60°C | Forced degradation (in 2N HCl) | Used to induce degradation. |
This table is interactive. Click on the headers to sort.
Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to initiate photochemical degradation of carboplatin, leading to the formation of impurities. Therefore, protection from light is a standard recommendation for the storage of carboplatin products. inchem.orgcovetrus.com
Forced degradation studies often include photostability testing, where a drug solution is exposed to UV light for a specified duration to assess its susceptibility to photodegradation. Research has demonstrated that solar irradiation significantly accelerates the degradation of carboplatin compared to storage in the shade. tau.ac.il The degradation of carboplatin under solar irradiation was found to follow first-order kinetics. tau.ac.il This process can lead to the formation of various degradation products, with some being produced exclusively under solar irradiation. researchgate.nettau.ac.il
Oxidation of carboplatin can occur upon exposure to light and oxygen, resulting in various breakdown products. To mitigate this, storing carboplatin in non-transparent containers is recommended.
For solid forms of carboplatin and its impurities, humidity and moisture content are critical stability factors. Hydrolysis is a primary degradation pathway for carboplatin, and the presence of water can facilitate this process, especially in liquid formulations.
Light Exposure Effects on Impurity Formation
Role of Excipients and Formulation Components on Impurity Generation
Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient, affecting its stability and leading to the formation of impurities. The stability of carboplatin can be influenced by its interaction with various excipients.
Certain excipients can facilitate the degradation of carboplatin. For example, the use of chloride-containing salts like sodium chloride as a diluent can lead to the degradation of carboplatin into cisplatin. gabi-journal.net This is a significant concern, and dilution with 5% glucose solution is often recommended to improve stability. gabi-journal.net A patent application noted that various excipients, including certain antioxidants, chelating agents, preservatives, and buffering agents, led to the formation of precipitates, discoloration, or an increased content of the 1,1-cyclobutanedicarboxylic acid impurity when formulated with carboplatin. google.com
Stability-Indicating Methodologies in Impurity Research
To ensure the quality and safety of pharmaceutical products, robust analytical methods are required to separate and quantify the active ingredient from any impurities and degradation products. These are known as stability-indicating assay methods (SIAMs). sfpo.com
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of carboplatin and its impurities. sfpo.comasianpubs.orgresearchgate.net A validated stability-indicating HPLC method should be able to resolve the carboplatin peak from all potential degradation products formed under stress conditions (acid, base, oxidation, heat, and light). asianpubs.orgresearchgate.net The development of such a method often involves forced degradation studies to generate the impurities and demonstrate the method's specificity. sfpo.com
Other analytical techniques used in the study of carboplatin and its degradation products include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to identify the chemical structures of unknown impurities by providing mass-to-charge ratio information. researchgate.netnih.gov
Atomic Absorption Spectrophotometry (AAS): This method can be used to determine the platinum content and monitor the degradation of carboplatin. researchgate.net
Capillary Electrophoresis (CE): This is another separation technique that can be employed for impurity profiling. sfpo.com
The validation of these analytical methods according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is essential to ensure their accuracy, precision, linearity, and robustness. sfpo.com
Strategic Approaches for Impurity Control in Carboplatin Manufacturing and Formulation
Process Chemistry Optimization for Impurity Mitigation
A foundational strategy for minimizing the presence of Carboplatin (B1684641) Impurity 1 and other related substances is the meticulous optimization of the manufacturing process chemistry. By carefully controlling the synthesis, the formation of by-products can be significantly suppressed, leading to a cleaner crude product that requires less aggressive purification. This approach focuses on preventing impurity formation at the source, which is often more efficient and cost-effective than downstream removal.
The quality of the final carboplatin product is directly influenced by the purity of the materials used at the outset of the synthesis. The primary synthesis of carboplatin typically involves the reaction of a platinum(II) complex, such as cisplatin (B142131), with a salt of 1,1-cyclobutanedicarboxylic acid. The use of high-purity starting materials and reagents is a critical control point to prevent the introduction of unwanted chemicals that could lead to side reactions or be carried through the process as impurities. For instance, the presence of [PtCl4]2- as an impurity in the cisplatin starting material can lead to the formation of undesired side products. nih.gov
Table 1: Impact of Starting Material Purity on Carboplatin Synthesis This table is interactive. You can sort and filter the data.
| Starting Material/Reagent | Potential Impurity | Consequence in Synthesis |
|---|---|---|
| Cisplatin | trans-[Pt(NH₃)₂Cl₂] (transplatin) | Formation of inactive or differently toxic isomers. |
| Cisplatin | [PtCl₄]²⁻ | Can lead to the formation of incorrect platinum complexes. nih.gov |
| 1,1-Cyclobutanedicarboxylic Acid | Other organic acids | May compete in the ligand substitution reaction, forming different platinum carboxylate complexes. |
| Silver Nitrate (used to make aqua complex) | Oxidizing species | Can potentially lead to the formation of Pt(IV) impurities. |
The formation of by-products during carboplatin synthesis, including Carboplatin Impurity 1, is highly sensitive to the conditions under which the reaction is performed. Incomplete ligand substitution or side reactions are primary pathways for impurity generation. Therefore, the precise refinement and control of reaction parameters such as temperature, pH, and duration are essential for maximizing the yield of the desired product while minimizing impurity formation. For example, one synthetic route involves heating the reaction mixture to a temperature between 30°C and 90°C, with optimal results often achieved between 60°C and 75°C. google.com The pH of the reactant solution, particularly the 1,1-cyclobutanedicarboxylic acid solution, is often adjusted to a specific range, such as 6.5 to 7, to facilitate the reaction. google.com The reaction time is also a critical variable, with typical durations ranging from 8 to 16 hours to ensure the reaction proceeds to completion without promoting degradation. google.com
Table 2: Optimized Reaction Parameters for Carboplatin Synthesis This table is interactive. You can sort and filter the data.
| Parameter | Optimized Range | Consequence of Deviation |
|---|---|---|
| Temperature | 50°C - 80°C google.com | Too Low: Incomplete reaction, leaving unreacted starting materials. Too High: Increased degradation and formation of by-products. |
| pH | 6.5 - 7.0 google.com | Too Low (Acidic): Can promote hydrolysis of carboplatin back to cisplatin or related aqua complexes. Too High (Alkaline): May lead to the formation of hydroxo-bridged platinum species. |
A key strategy in complex syntheses is the monitoring of the reaction's progress through the isolation and characterization of key intermediates. In certain carboplatin synthesis pathways, an important intermediate is the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺. nih.gov This species is typically formed by reacting cisplatin with a silver salt (e.g., silver nitrate) to abstract the chloride ligands. nih.govsnmjournals.org Verifying the identity and purity of this aqua intermediate before its reaction with the 1,1-cyclobutanedicarboxylate ligand is crucial. This step ensures that the subsequent ligand exchange reaction proceeds cleanly, minimizing the formation of impurities that can arise from incompletely formed or incorrect intermediates. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize these intermediates and confirm their structural integrity before proceeding to the final step. nih.govsyr.edu
Refinement of Reaction Parameters (Temperature, pH, Reaction Time)
Purification Techniques for Impurity Reduction
Following the optimization of the synthesis, the final crucial stage in ensuring the high purity of the carboplatin API is the implementation of effective purification techniques. These methods are designed to remove residual starting materials, by-products like this compound, and any degradation products formed during the synthesis or work-up.
Recrystallization is a widely used and effective method for purifying the final carboplatin product. This technique leverages the differences in solubility between carboplatin and any lingering impurities in a chosen solvent or solvent system. The crude carboplatin is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled to induce the crystallization of the pure compound, leaving impurities behind in the mother liquor. Common methods include recrystallization from hot water, sometimes containing a low concentration of sodium chloride to suppress hydrolysis. nih.gov Other procedures involve concentrating the aqueous reaction solution under a vacuum at temperatures below 50°C, followed by washing the resulting white crystals with very cold water and acetone. google.com
Table 3: Recrystallization Systems for Carboplatin Purification This table is interactive. You can sort and filter the data.
| Solvent System | Typical Conditions | Efficacy/Notes |
|---|---|---|
| Water | Dissolve in hot water, then cool. Often contains 0.1 M HCl or 0.9% NaCl. nih.gov | Effective for removing many inorganic and organic impurities. Added salt suppresses aquation. nih.gov |
| Water / Acetone | Concentrate aqueous solution, precipitate, then wash with cold water and acetone. google.com | Acetone wash helps remove more non-polar impurities and aids in drying the final product. |
For separating impurities that are structurally very similar to carboplatin, such as this compound, chromatographic methods offer high-resolution purification. nih.govakjournals.com These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of carboplatin. nih.gov Methods often employ a C18 reversed-phase column with a mobile phase of water and a miscible organic solvent like acetonitrile. nih.gov For charged impurities or to achieve different selectivity, ion-exchange chromatography can be utilized, which separates molecules based on their net charge at a given pH. google.comresearchgate.net These methods are highly specific and can effectively resolve carboplatin from closely related substances, ensuring the final API meets stringent pharmacopeial purity requirements.
Table 4: Chromatographic Methods for Carboplatin Impurity Profiling This table is interactive. You can sort and filter the data.
| Method | Stationary Phase | Mobile Phase Principle | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (non-polar) | Polar mobile phase (e.g., water/acetonitrile). nih.gov | Separates compounds based on hydrophobicity. Effective for general impurity profiling. |
| Ion-Exchange Chromatography | Charged resin (e.g., SCX - Strong Cation Exchange) researchgate.netresearchgate.net | Mobile phase with controlled pH and ionic strength. | Separates molecules based on their charge. Useful for separating ionic impurities from the neutral carboplatin molecule. google.com |
Filtration Techniques
Filtration is a critical step in the purification of Carboplatin, aimed at removing particulate matter, by-products, and unreacted starting materials. During the manufacturing process, after the synthesis and initial crystallization of Carboplatin, the solution is typically passed through filters to eliminate insoluble impurities.
The process often involves:
Clarification Filtration: This step removes larger particles and potential contaminants that may have been introduced from raw materials or the reaction environment.
Sterilizing-Grade Filtration: For parenteral formulations, filtration through a 0.22-micron membrane filter is a standard procedure to ensure sterility of the final solution. This process also effectively removes any fine particulate matter.
Recrystallization and Filtration: The process of purifying Carboplatin often involves repeated crystallization and filtration cycles. After dissolving the crude product in a suitable solvent, it is recrystallized under controlled conditions. The subsequent filtration separates the purified Carboplatin crystals from the mother liquor, which contains a higher concentration of soluble impurities. This technique is highly effective for separating the pure drug from by-products and unreacted reagents.
These filtration methods are fundamental in achieving the high purity required for the Carboplatin active pharmaceutical ingredient (API) before it proceeds to the formulation stage.
Formulation Design to Minimize Impurity Formation
The design of the final drug product formulation plays a pivotal role in maintaining the stability of Carboplatin and preventing its degradation into impurities like this compound.
pH Adjustment and Buffering Systems
The stability of Carboplatin in aqueous solutions is highly dependent on pH. Carboplatin is known to be susceptible to hydrolysis under acidic conditions (e.g., pH below 4), which can cause it to revert to cisplatin, a related platinum compound often classified as an impurity. The pH of a 1% solution of Carboplatin is typically in the range of 5 to 7. asianpubs.org
To ensure stability and prevent acid-catalyzed degradation, formulation strategies include:
pH Adjustment: The pH of the bulk solution is carefully adjusted to fall within a stable range, typically between 5.0 and 7.0.
Buffering Systems: A buffering agent may be added to the formulation to maintain the pH within the desired range throughout the product's shelf life. This is crucial as interactions with container materials or exposure to the environment could potentially alter the pH over time. Studies have demonstrated that maintaining the pH in a non-acidic range is critical for preventing the degradation of Carboplatin. syr.edumdpi.com
The table below summarizes findings from forced degradation studies, which illustrate the impact of pH on Carboplatin stability.
| Stress Condition | Reagent | Observation | Reference |
| Acid Degradation | 2N Hydrochloric Acid (HCl), refluxed at 60°C | Significant degradation observed. This condition is used to generate cisplatin from carboplatin. | , |
| Alkali Degradation | Sodium Hydroxide (B78521) (NaOH) | Degradation observed. | asianpubs.org |
| Neutral pH | Water at 60°C | The drug is relatively stable. |
This table is a representation of typical forced degradation study conditions and outcomes.
Container-Closure System Selection to Prevent Leaching
The primary packaging, or container-closure system (CCS), is in direct contact with the drug product and can be a source of impurities if not chosen carefully. Leachable compounds, such as plasticizers, stabilizers, or other materials from plastic or rubber components, can contaminate the drug solution. dsinpharmatics.com
Key considerations for selecting a suitable CCS for Carboplatin injections include:
Material Inertness: The materials must be compatible with the Carboplatin formulation. Borosilicate glass is commonly used for vials due to its high chemical resistance and low propensity for leaching. westpharma.com Aluminosilicate glass offers even greater chemical resistance and can eliminate delamination, a phenomenon where glass flakes shed into the solution. westpharma.comgoogle.com
Extractables and Leachables Studies: The chosen vial and stopper combination must undergo rigorous testing to identify any potential compounds that could leach into the product. This involves creating a profile of extractable compounds from the packaging under harsh conditions and then monitoring for these specific leachables in the drug product under normal storage conditions. dsinpharmatics.com
Protection from Light and Oxygen: To prevent photo-degradation and oxidation, non-transparent or amber-colored vials may be used. Furthermore, hermetically sealed containers are essential to prevent oxygen ingress.
By carefully selecting and qualifying the container-closure system, manufacturers can prevent the introduction of impurities from the packaging, ensuring the purity and safety of the Carboplatin formulation. dsinpharmatics.comresearchgate.net
Impurity Reference Standards Development and Qualification
The accurate detection and quantification of this compound rely on the availability of a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark for analytical testing.
The development and qualification of a reference standard for this compound involves several steps:
Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk batches of Carboplatin where it is present.
Purification: Techniques like column chromatography and recrystallization are used to purify the isolated compound to a very high degree.
Structural Elucidation and Characterization: The chemical structure of the purified impurity is confirmed using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Purity Assignment: The purity of the reference standard is determined using a validated, high-purity method, typically High-Performance Liquid Chromatography (HPLC). The purity value is crucial for the accurate quantification of the impurity in test samples.
Certification: The qualified reference standard is supplied with a Certificate of Analysis (COA) that details its identity, purity, and storage conditions. synzeal.com
Several specialized suppliers offer reference standards for this compound, which are essential for pharmaceutical companies to perform method validation, quality control (QC) applications, and stability studies in compliance with regulatory guidelines. synzeal.comsynzeal.comclearsynth.com
In-Process Control and Quality Control Strategies for Impurity Monitoring
Monitoring and controlling this compound and other impurities is a continuous process that spans from manufacturing to the final product release.
In-Process Controls (IPCs): During the synthesis of Carboplatin, IPCs are implemented to ensure the reaction proceeds as intended and to minimize the formation of process-related impurities. This can include:
Monitoring reaction parameters such as temperature, pH, and reaction time.
Using Process Analytical Technology (PAT) to monitor reaction intermediates in real-time, allowing for adjustments that can prevent the formation of side products.
Testing intermediate products to ensure they meet predefined quality specifications before proceeding to the next manufacturing step.
Quality Control (QC) Strategies: The final bulk drug substance and the finished drug product undergo rigorous QC testing to ensure they meet the specifications for purity and quality.
Analytical Method: A validated, stability-indicating HPLC method is the primary tool for the identification and quantification of impurities. asianpubs.org This method must be able to separate Carboplatin from all known impurities and degradation products. asianpubs.org
Forced Degradation Studies: To ensure the analytical method is truly stability-indicating, forced degradation studies are performed. Carboplatin is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally produce degradation products. asianpubs.org The analytical method must be able to resolve the Carboplatin peak from all the impurity peaks generated during these studies.
Specification Limits: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities in new drug substances and products. All detected impurities are compared against these limits.
The table below lists some of the identified impurities of Carboplatin.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Type | Reference |
| Carboplatin | C₆H₁₂N₂O₄Pt | 371.25 | API | pharmaffiliates.com |
| This compound | C₆H₁₄N₂O₅Pt | 389.27 | Process/Degradation Impurity | pharmaffiliates.com, clearsynth.com |
| Carboplatin - Impurity A (Cisplatin) | Cl₂H₆N₂Pt | 300.05 | Process/Degradation Impurity | pharmaffiliates.com |
| Carboplatin - Impurity B (Cyclobutane-1,1-dicarboxylic acid) | C₆H₈O₄ | 144.13 | Process/Degradation Impurity | , pharmaffiliates.com |
Regulatory Science and Quality Assurance Frameworks for Carboplatin Impurity Management
International Council for Harmonisation (ICH) Guidelines for Impurities
The ICH has established a series of guidelines that provide a scientific and risk-based approach to the control of impurities in new drug substances and products. These guidelines are widely adopted by regulatory authorities globally, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
The ICH Q3A guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, and interaction with excipients or packaging materials. For Carboplatin (B1684641), synthetic impurities can arise from incomplete reactions or side reactions during its synthesis.
The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
Table 1: ICH Q3A Thresholds
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
|---|---|---|
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances according to the ICH Q3A guideline.
Carboplatin Impurity 1, if present in the drug substance, would be subject to these thresholds. Its identification would involve analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm its structure. Qualification involves assessing the biological safety of the impurity at the specified level.
ICH Q3B specifically addresses impurities that arise during the manufacturing and storage of the new drug product, known as degradation products. Carboplatin is susceptible to degradation, particularly through hydrolysis in aqueous solutions, which can lead to the formation of various byproducts. nih.gov Forced degradation studies, where the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products like this compound. asianpubs.orgich.org
The thresholds for reporting, identifying, and qualifying degradation products in new drug products are outlined in the table below.
Table 2: ICH Q3B Thresholds for Degradation Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.15% |
TDI: Total Daily Intake
This table summarizes the thresholds for degradation products in new drug products as per the ICH Q3B guideline.
The ICH Q3C guideline focuses on limiting the presence of residual solvents in pharmaceutical products. ich.orgich.org Solvents are often used in the synthesis of drug substances and are not always completely removed by practical manufacturing techniques. ich.orgich.org These organic volatile chemicals are classified into three classes based on their risk to human health. ich.orgikev.org
Class 1 solvents: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. ikev.org
Class 2 solvents: Solvents to be limited due to their inherent toxicity. ich.orgikev.org
Class 3 solvents: Solvents with low toxic potential. ikev.org
The guideline provides Permitted Daily Exposure (PDE) limits for Class 2 solvents. While specific solvents used in the synthesis of Carboplatin that might lead to this compound are proprietary, the principles of ICH Q3C would apply to ensure any residual solvents are within safe limits.
Stability testing, guided by ICH Q1A(R2), is a critical component of impurity management. ich.orgeuropa.eu These studies provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. memmert.comcore.ac.uk Stability studies are essential for determining the shelf life and recommended storage conditions for Carboplatin and for monitoring the formation of degradation products like this compound over time. ich.orgresearchgate.net The guideline specifies conditions for long-term, intermediate, and accelerated stability studies. europa.eu
Table 3: Storage Conditions for Stability Testing (ICH Q1A(R2))
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH: Relative Humidity
This table details the storage conditions for stability testing as per the ICH Q1A(R2) guideline.
To accurately monitor and control this compound, the analytical procedures used must be validated according to ICH Q2(R1). ich.orgeuropa.eugmp-compliance.org Validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu Key validation characteristics include: ich.orgeuropa.eu
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu For this compound, this means the method can distinguish it from Carboplatin and other potential impurities. asianpubs.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org
The validation of analytical methods, such as stability-indicating HPLC methods, is crucial for the reliable quantification of this compound in both the drug substance and the drug product. asianpubs.orgresearchgate.net
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. toxhub-consulting.comich.org This is particularly relevant for impurities in anti-cancer drugs. The guideline outlines a process for identifying, categorizing, qualifying, and controlling mutagenic impurities. ich.orgtapi.com
A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC), which is a level of exposure for any unstudied chemical that is expected to pose a negligible risk of carcinogenicity or other toxic effects. tapi.comgmp-compliance.org For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable for lifetime exposure. ich.org
The assessment of this compound under ICH M7 would involve:
Hazard Assessment: An analysis of the impurity's structure for any structural alerts for mutagenicity using (Q)SAR (Quantitative Structure-Activity Relationship) analysis.
Classification: Based on the hazard assessment and available data, the impurity is classified into one of five classes.
Control Strategy: Depending on the classification, a control strategy is developed. For a known mutagenic impurity (Class 1 or 2), the control would be based on the TTC or a compound-specific acceptable intake. tapi.com
Table 4: ICH M7 Classes of Mutagenic Impurities
| Class | Description |
|---|---|
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Alerting structure, unrelated to the structure of the drug substance, and of unknown mutagenic potential. |
| Class 4 | Alerting structure, but the alert is shared with the drug substance or related compounds that have been tested and are non-mutagenic. |
| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity. |
This table describes the classification of mutagenic impurities according to the ICH M7 guideline.
The rigorous application of these ICH guidelines ensures a comprehensive framework for managing impurities like this compound, thereby safeguarding patient safety and ensuring the quality of the final pharmaceutical product. europa.eu
ICH Q2(R1): Validation of Analytical Procedures
Pharmacopoeial Standards and Compliance for Carboplatin Impurities
Major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish stringent standards for the quality and purity of carboplatin. pharmacompass.comheraeus-precious-metals.com These standards include specific tests and acceptance criteria for known and potential impurities. heraeus-precious-metals.com While "this compound" is recognized as a pharmacopeial impurity, the specific monographs for carboplatin in the USP and Ph. Eur. primarily focus on controlling related substances such as Impurity A (cisplatin) and Impurity B (1,1-cyclobutanedicarboxylic acid). heraeus-precious-metals.com
The European Pharmacopoeia (Ph. Eur.) sets a limit for Impurity A (Cisplatin) at not more than 0.25% area and for Impurity B (1,1-Cyclobutanedicarboxylic acid) at not more than 0.5% by weight. heraeus-precious-metals.com Any unspecified impurity is generally limited to not more than 0.10% area, and the total of all impurities is capped at 0.5% area. heraeus-precious-metals.com Manufacturers must adhere to these standards, utilizing reference standards for carboplatin and its specified impurities to ensure compliance. aquigenbio.com The use of these reference standards is crucial for the validation of analytical methods used in quality control to accurately identify and quantify impurities. synzeal.comclearsynth.com
Reporting and Qualification Thresholds for Impurities
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances, outlined in the ICH Q3A(R2) guidance. ich.orgeuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose (MDD) of the drug. ich.orgyoutube.com
For a drug substance with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%. ich.org This means any impurity at or above this level must be reported in the drug substance specification. The identification threshold, the level at which an impurity's structure must be determined, is 0.10% or a daily intake of 1.0 mg, whichever is lower. ich.org The qualification threshold, the point at which an impurity's biological safety must be established, is 0.15% or a daily intake of 1.0 mg, whichever is lower. ich.org
If the level of "this compound" exceeds its qualification threshold and it has not been adequately evaluated in safety studies, further toxicological assessments may be required. tapi.compremier-research.com However, if the impurity is also a significant metabolite found in animal or human studies, it is generally considered qualified. ich.org
Risk-Based Assessment for Impurity Control
A risk-based approach is fundamental to modern pharmaceutical quality management. This involves identifying potential sources of impurities, understanding their potential impact on safety and efficacy, and implementing control strategies commensurate with the level of risk. tapi.com For "this compound," this assessment begins with understanding its origins, which can include incomplete synthesis reactions or degradation of the carboplatin molecule.
The potential risks associated with "this compound" are evaluated based on its chemical structure and toxicological profile. tapi.com Structure-activity relationship (SAR) analysis can be used to predict potential genotoxicity or other toxic effects. tapi.com If an impurity is determined to be genotoxic, much stricter control limits, often based on a Threshold of Toxicological Concern (TTC), are applied. tapi.comresearchgate.net The TTC approach establishes acceptable daily intakes for genotoxic impurities to limit potential carcinogenic risk. tapi.comresearchgate.net
The control strategy for "this compound" is then developed based on this risk assessment. This strategy may involve setting specific acceptance criteria, implementing in-process controls to minimize its formation, and defining the analytical methods for its monitoring. tapi.commpa.se
Good Manufacturing Practices (GMP) and Quality by Design (QbD) Principles in Impurity Control
Good Manufacturing Practices (GMP) provide the foundational framework for ensuring that drug products are consistently produced and controlled according to quality standards. jafconsulting.com Adherence to GMP is critical in managing impurities like "this compound." This includes having well-defined manufacturing processes, qualified equipment, and trained personnel. pharmacompass.com
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.netnih.gov In the context of impurity control, QbD involves:
Identifying Critical Quality Attributes (CQAs): For the drug substance, the level of "this compound" would be considered a CQA. nih.gov
Identifying Critical Process Parameters (CPPs): Understanding the manufacturing process parameters that affect the formation of "this compound" is crucial. This could include reaction temperature, pH, and reaction time during the synthesis of carboplatin.
Establishing a Control Strategy: A robust control strategy is developed to ensure that the process remains within the defined parameters, thereby consistently producing a drug substance with controlled levels of "this compound." nih.gov This strategy is based on product and process understanding and includes controls on raw materials, in-process controls, and final product specifications. tapi.com
By implementing QbD principles, manufacturers can proactively design processes that minimize the formation of impurities, rather than relying solely on end-product testing. researchgate.net This approach enhances the consistency and quality of the final drug product. jafconsulting.com
Compound Information
Emerging Trends and Future Research Paradigms in Carboplatin Impurity Science
Development of Novel High-Throughput Analytical Techniques
The demand for faster, more sensitive, and more efficient analytical methods for impurity profiling has driven significant innovation beyond traditional High-Performance Liquid Chromatography (HPLC). The future of analyzing Carboplatin (B1684641) Impurity 1 lies in high-throughput techniques that can rapidly process numerous samples, a critical need in both manufacturing quality control and long-term stability studies.
Modern approaches such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer dramatic improvements in speed and sensitivity over conventional HPLC. nih.gov UHPLC systems use columns with smaller particle sizes, enabling much faster separations without sacrificing resolution. For an impurity like CBDCA, which lacks a strong chromophore, mass spectrometry provides highly specific and sensitive detection.
Another emerging frontier is the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for separating polar compounds like CBDCA that are often difficult to retain on traditional reversed-phase columns. researchgate.net When coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HILIC allows for the simultaneous speciation of the intact platinum-containing drug (carboplatin) and its non-metal-containing degradants like CBDCA in a single run, offering a comprehensive impurity profile. researchgate.netresearchgate.net This hyphenated technique provides unparalleled sensitivity for the platinum-containing species. researchgate.net
| Technique | Principle | Typical Run Time | Limit of Quantification (LOQ) | Key Advantage for Impurity 1 |
|---|---|---|---|---|
| UPLC-MS/MS | Fast separation on sub-2µm particle columns with highly specific mass-based detection. | < 5 minutes | Low ng/mL range nih.govmdpi.com | High speed and specificity for quantifying the non-metal CBDCA impurity. |
| HILIC-ICP-MS | Separation of polar analytes coupled with element-specific (platinum) detection. | 5 - 10 minutes | Sub-ng/mL for Pt species researchgate.net | Excellent for separating polar carboplatin from its hydrolysis products while providing ultra-trace Pt detection. researchgate.net |
| 2D LC-ICP-MS | Two-dimensional chromatography (e.g., Size Exclusion followed by Reversed Phase) for complex matrix separation. | ~20-25 minutes | ~1-3 nM for Pt-drugs rsc.org | Unmatched separation power for analyzing impurities in complex biological or formulation matrices without extensive sample prep. rsc.org |
Computational Chemistry and In Silico Prediction of Impurity Formation
A paradigm shift in impurity control involves predicting their formation before they are ever detected in a laboratory. Computational chemistry provides powerful in silico tools to model degradation pathways and reaction kinetics. The formation of Carboplatin Impurity 1 (CBDCA) from the hydrolysis of carboplatin is a prime candidate for such analysis.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction mechanisms and energy barriers. nih.govnih.gov Researchers have used DFT to model the hydrolysis of carboplatin, confirming a biphasic mechanism that begins with the opening of the chelate ring, followed by the loss of the CBDCA ligand. nih.govresearchgate.net These computational studies can precisely calculate the activation energy required for the reaction to proceed, providing a theoretical basis for the drug's known stability. For example, DFT calculations have estimated the activation barrier for carboplatin hydrolysis in water to be around 30 kcal/mol, confirming the slow reaction observed experimentally, while acid-catalyzed decomposition has a lower computed barrier of 21 kcal/mol. nih.govresearchgate.net
These predictive models are integral to a Quality by Design (QbD) approach, allowing scientists to forecast how changes in formulation pH, temperature, or excipients might influence the rate of CBDCA formation, thereby designing more stable drug products from the outset. researchgate.net
| Parameter | Computational Finding | Implication for Impurity 1 (CBDCA) Formation | Reference |
|---|---|---|---|
| Reaction Mechanism | Biphasic: 1) Ring-opening, 2) Ligand (CBDCA) loss. | Provides a detailed molecular-level understanding of the degradation pathway. | nih.gov |
| Activation Barrier (Water) | ~30 kcal/mol | Confirms the high stability and slow hydrolysis of carboplatin in neutral aqueous solution. | researchgate.net |
| Activation Barrier (Acidic) | ~21 kcal/mol | Predicts and quantifies the increased rate of degradation and CBDCA formation in acidic conditions. | researchgate.net |
| Role of Water Molecules | Explicit water molecules near the amine groups lower the activation barrier. | Highlights the importance of the specific solvent environment in mediating the degradation reaction. | nih.gov |
Advanced Chemometric Approaches for Impurity Data Analysis
As analytical techniques generate increasingly large and complex datasets, advanced chemometric and statistical methods are becoming essential for extracting meaningful information. nih.gov Chemometrics applies mathematical tools to chemical data, allowing for a deeper understanding of the factors that influence impurity formation. nih.gov
Forced degradation studies of carboplatin, where the drug is exposed to stress conditions like acid, base, heat, and oxidation, produce complex chromatograms with multiple degradation products. researchgate.netucm.es Chemometric techniques such as Principal Component Analysis (PCA) can be used to analyze this multivariate data. PCA can identify patterns and correlations, for instance, revealing which stress conditions (e.g., low pH) are most strongly associated with the formation of this compound (CBDCA) versus other degradants.
Furthermore, Design of Experiments (DoE) is a powerful chemometric tool used to systematically investigate the effect of multiple variables simultaneously. In the context of carboplatin, DoE could be used to optimize a synthesis or formulation process by studying factors like pH, temperature, and excipient concentration to find conditions that minimize the formation of CBDCA and other impurities, ensuring a more robust and reliable product. nih.gov
| Chemometric Tool | Application to Carboplatin Impurity Science | Expected Outcome |
|---|---|---|
| Principal Component Analysis (PCA) | Analysis of multi-variable data from forced degradation studies (e.g., HPLC data across different pH, temperature, and time points). | Identification of key factors driving the formation of Impurity 1 (CBDCA) and distinguishing its formation pathway from other degradants. nih.gov |
| Design of Experiments (DoE) | Systematic optimization of formulation parameters (e.g., buffer concentration, pH, antioxidants) or synthesis steps. | Definition of a robust formulation or process space where the formation of CBDCA is consistently minimized. |
| Partial Least Squares (PLS) Regression | Modeling the relationship between process variables (input) and impurity levels (output). | A predictive model that quantifies how much CBDCA will be formed under a given set of manufacturing or storage conditions. |
Green Chemistry Principles in Impurity Control and Synthesis
The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing pharmaceutical manufacturing. Applying these principles to carboplatin synthesis can directly impact the impurity profile, including the levels of unreacted starting materials like CBDCA.
Traditional carboplatin synthesis often involves the use of silver salts (e.g., silver nitrate) to abstract chloride ligands from cisplatin (B142131), followed by reaction with CBDCA. gpatindia.com This process generates silver chloride waste, which requires separation and disposal. Newer, greener synthetic routes aim to avoid this. For example, methods have been developed that start with a different platinum complex, such as cis-diiodo-diammino platinum(II), and react it with a mercurous or other salt of CBDCA, which can simplify purification and avoid silver-based reagents. google.com The choice of solvent, reaction temperature, and purification method (e.g., crystallization vs. chromatography) are all areas where green chemistry principles can be applied to improve yield and purity, thereby minimizing residual Impurity 1 in the final API. google.com
| Parameter | Traditional Silver Salt Method | Alternative (e.g., Iodide Intermediate) Method | Green Chemistry Advantage |
|---|---|---|---|
| Starting Pt Material | Cisplatin (cis-[Pt(NH₃)₂Cl₂]) | cis-[Pt(NH₃)₂I₂] google.com | Potentially higher reactivity, allowing milder conditions. |
| Key Reagent | Silver Nitrate (AgNO₃) | Mercurous or other salt of CBDCA google.com | Avoids use of silver and generation of AgCl waste. |
| Byproduct | Silver Chloride (AgCl) precipitate | Mercuric Iodide (HgI₂) precipitate google.com | Different waste stream that may be easier to manage in certain contexts. |
| Impurity Control | Requires careful removal of excess silver ions and unreacted CBDCA. google.com | Designed to drive reaction to completion, potentially reducing unreacted starting materials. google.com | Higher process efficiency and atom economy, leading to a purer product with less downstream processing. |
Multi-Omics Approaches in Impurity Profiling (e.g., Metabolomics, Proteomics applied to drug stability)
Perhaps the most forward-looking research paradigm involves the application of multi-omics technologies, traditionally used in biology, to the field of drug stability. While the application to small-molecule drugs like carboplatin is still nascent, the principles established in biopharmaceutical analysis offer a glimpse into the future. creative-proteomics.compharmafocusamerica.com
Metabolomics is the large-scale study of small molecules (metabolites) within a system. A "drug stability metabolomics" approach would use untargeted, high-resolution mass spectrometry to screen a stressed carboplatin sample. pharmafocusamerica.com Instead of only looking for known impurities like CBDCA, this technique could identify dozens of previously unknown or unexpected degradation products simultaneously. This provides a holistic and unbiased view of the drug's degradation network, potentially uncovering novel pathways that could impact quality.
Proteomics, the study of proteins, could be applied to understand interactions between carboplatin and protein-based formulation components or, more relevantly, trace proteins that may leach from manufacturing equipment or container-closure systems. europeanpharmaceuticalreview.com While not standard for carboplatin solutions, if any protein-based excipients were ever considered, proteomics would be essential for characterizing drug-excipient adducts or protein aggregation as a result of interaction with the drug product. This represents a future frontier for ensuring the stability and quality of parenteral drugs in their final packaged form.
| Omics Technique | Principle | Potential Future Application to Carboplatin Stability | Anticipated Benefit |
|---|---|---|---|
| Metabolomics | Untargeted or targeted analysis of all small molecules in a sample using high-resolution MS. pharmafocusamerica.com | Comprehensive profiling of forced degradation samples to discover novel, low-level degradation products beyond CBDCA. | Complete understanding of degradation pathways; early identification of potentially reactive new impurities. |
| Proteomics | Large-scale identification and quantification of proteins using LC-MS/MS. europeanpharmaceuticalreview.com | Identification of trace protein leachables from bioreactors or container systems and characterization of any potential adducts formed with carboplatin. | Enhanced control over manufacturing processes and container interactions to ensure ultimate product purity. |
Q & A
Q. How can researchers align impurity profiling studies with evolving regulatory guidelines (e.g., ICH Q14)?
- Methodological Answer : Incorporate analytical quality by design (AQbD) principles during method development. Submit impurity characterization data to regulatory databases (e.g., EDQM) for cross-referencing. Regularly review updates from agencies like the FDA or EMA to ensure compliance with current thresholds and reporting requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
